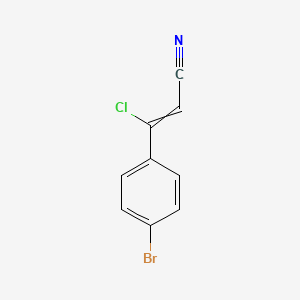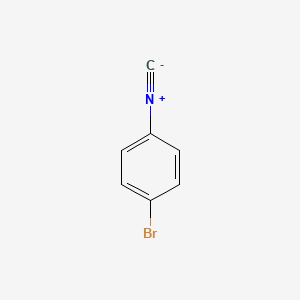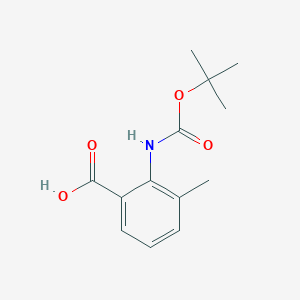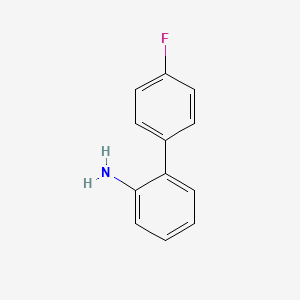
2-(4-Fluorophenyl)aniline
説明
“2-(4-Fluorophenyl)aniline” is an organic compound with the molecular formula C12H10FN . It has various applications in scientific experiments.
Synthesis Analysis
The synthesis of “2-(4-Fluorophenyl)aniline” and its derivatives has been discussed in several studies . For instance, a study by Khan et al. describes the synthesis and characterization of new derivatives of 4-fluoro benzoic acid .
Molecular Structure Analysis
The molecular structure of “2-(4-Fluorophenyl)aniline” consists of a benzene ring attached to an amine group and a fluorophenyl group .
Chemical Reactions Analysis
Anilines, including “2-(4-Fluorophenyl)aniline”, are known to undergo various chemical reactions. For example, they can participate in electrophilic substitution reactions due to the presence of excessive π-electrons .
科学的研究の応用
Antitumor Drug Development
2-(4-Fluorophenyl)aniline derivatives have been studied for their potential as dual inhibitors of Mer and c-Met kinases, which are often overexpressed in various tumors. These compounds could be key in developing new antitumor drugs .
Antiviral Activity
Indole derivatives, which can be synthesized from compounds like 2-(4-Fluorophenyl)aniline, have shown promise in vitro for antiviral activity against a broad range of RNA and DNA viruses .
Synthesis of Fluorinated Amino Acids
This compound serves as a starting point for synthesizing β,β-difluorophenylalanine analogs, which have pharmaceutical applications .
Safety And Hazards
将来の方向性
Future research could focus on mitigating the toxicity of anilines, including “2-(4-Fluorophenyl)aniline”, through isosteric replacement strategies . Additionally, the biological potential of indole derivatives, which include compounds like “2-(4-Fluorophenyl)aniline”, could be explored for newer therapeutic possibilities .
特性
IUPAC Name |
2-(4-fluorophenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h1-8H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRYNNTWJJMYNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374577 | |
| Record name | 2-(4-fluorophenyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)aniline | |
CAS RN |
321-63-1 | |
| Record name | 4′-Fluoro[1,1′-biphenyl]-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=321-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-fluorophenyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 321-63-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

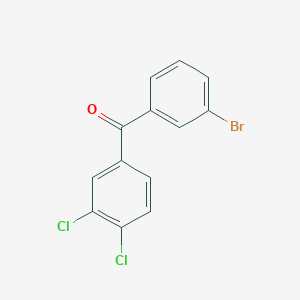

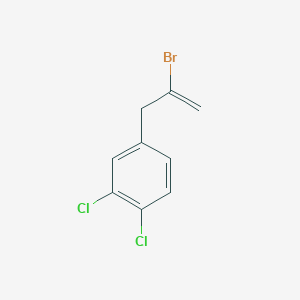
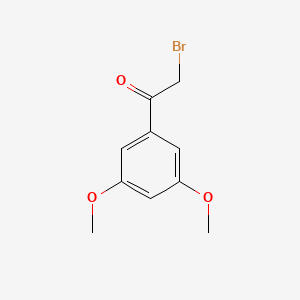
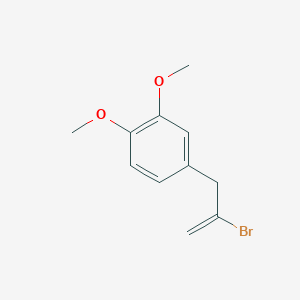



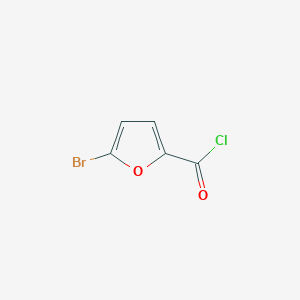

![9-Bromo-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline](/img/structure/B1334076.png)
